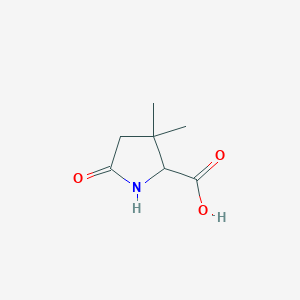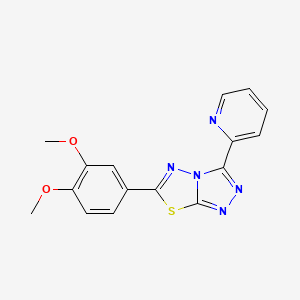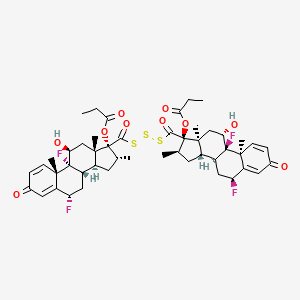
3-Oxo Rosuvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Rosuvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The 3-Oxo derivative is of interest due to its potential enhanced pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo Rosuvastatin involves multiple steps, starting from commercially available precursors. One common method includes the oxidation of Rosuvastatin using specific oxidizing agents under controlled conditions. The process typically involves:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group at the 3-position.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving:
Catalytic Oxidation: Employing catalysts to enhance the efficiency of the oxidation step.
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo Rosuvastatin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The oxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidized derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Oxo Rosuvastatin has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular cholesterol metabolism.
Medicine: Explored for enhanced efficacy in lowering cholesterol levels and reducing cardiovascular risks.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Oxo Rosuvastatin is similar to that of Rosuvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, reducing the production of mevalonic acid, a precursor in cholesterol biosynthesis. This leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream.
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Comparison: 3-Oxo Rosuvastatin is unique due to its specific structural modification, which may confer enhanced stability and efficacy compared to other statins. While all statins share a common mechanism of action, the presence of the oxo group in this compound may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in certain clinical scenarios.
Properties
CAS No. |
1346747-49-6 |
|---|---|
Molecular Formula |
C₂₂H₂₆FN₃O₆S |
Molecular Weight |
479.52 |
Synonyms |
-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-3-oxo-6-heptenoic Acid; 5-Hydroxy-3-keto Rosuvastatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)



